tert-Butyl 2,6-dioxo-3-(4-(prop-2-yn-1-yloxy)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2,6-dioxo-3-(4-(prop-2-yn-1-yloxy)phenyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, two oxo groups, and a phenyl group with a prop-2-yn-1-yloxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-dioxo-3-(4-(prop-2-yn-1-yloxy)phenyl)piperidine-1-carboxylate typically involves multiple stepsThe phenyl group with the prop-2-yn-1-yloxy substituent is then attached through a series of reactions involving common reagents such as sodium hydride, dimethylformamide, and palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research settings. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,6-dioxo-3-(4-(prop-2-yn-1-yloxy)phenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The phenyl group and the piperidine ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
tert-Butyl 2,6-dioxo-3-(4-(prop-2-yn-1-yloxy)phenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-dioxo-3-(4-(prop-2-yn-1-yloxy)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Similar in structure but lacks the phenyl group with the prop-2-yn-1-yloxy substituent.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazolyl group instead of the phenyl group.
Uniqueness
The uniqueness of tert-Butyl 2,6-dioxo-3-(4-(prop-2-yn-1-yloxy)phenyl)piperidine-1-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for specialized research applications .
Properties
Molecular Formula |
C19H21NO5 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl 2,6-dioxo-3-(4-prop-2-ynoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO5/c1-5-12-24-14-8-6-13(7-9-14)15-10-11-16(21)20(17(15)22)18(23)25-19(2,3)4/h1,6-9,15H,10-12H2,2-4H3 |
InChI Key |
MGUKTZWBSFABEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC(C1=O)C2=CC=C(C=C2)OCC#C |
Origin of Product |
United States |
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